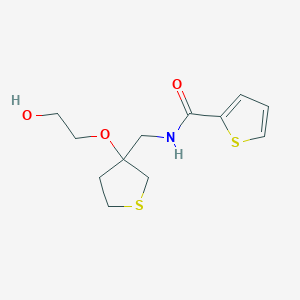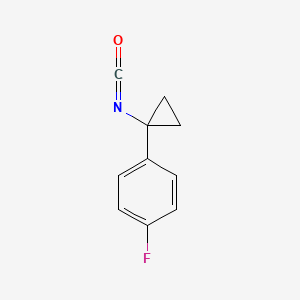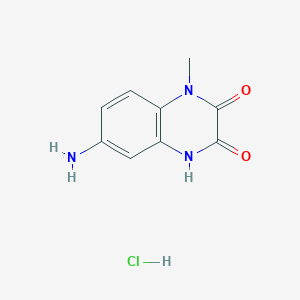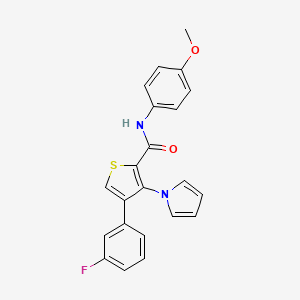
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide" is a derivative of thiophene-2-carboxamide, which is a core structure for various synthesized compounds with potential biological activities. Thiophene derivatives have been extensively studied due to their wide range of pharmacological properties, including antiulcer, antisecretory, antiarrhythmic, serotonin antagonist, antianxiety, and antitumor activities . The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the related studies on thiophene derivatives.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves reactions of different organic reagents with a precursor molecule. For example, secondary thioamides can be prepared by reacting an isothiocyanate with the carbanion of a cyclic precursor, while primary,
Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds related to N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide have been synthesized and characterized in various studies. For instance, a study described the synthesis and characterization of different thiophene-2-carboxamides and their evaluation for antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
- Several thiophene derivatives, including those structurally related to the molecule , have been evaluated for their antimicrobial properties. These evaluations often include molecular docking studies to understand their potential interactions with biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).
Photostabilization Properties
- Thiophene derivatives have been investigated for their potential in photostabilizing materials like poly(vinyl chloride). These materials can significantly reduce the level of photodegradation, indicating their utility in enhancing the durability of certain polymers under UV radiation (Balakit et al., 2015).
Biological Activity
- Studies have been conducted to synthesize and assess the biological activity of various thiophene derivatives, including their antibacterial and antifungal properties. These compounds have shown effectiveness against a range of bacterial and fungal strains, indicating their potential in medical and pharmaceutical applications (Altundas et al., 2010).
Orientations Futures
Thiophene-based analogs, such as “N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide”, continue to attract interest from both industry and academia due to their diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This will involve synthesizing and investigating new structural prototypes with more effective pharmacological activity .
Propriétés
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S2/c14-4-5-16-12(3-7-17-9-12)8-13-11(15)10-2-1-6-18-10/h1-2,6,14H,3-5,7-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFJRBYESKCRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)



![N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B3012401.png)
![2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3012402.png)

![N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012407.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3012411.png)
![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)

![5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)
![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)